molecular formula C25H34N4O B5065707 N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Katalognummer B5065707
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: ZKHIICIJXAIPTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their potential therapeutic applications. JNJ-42165279 has been identified as a promising compound for the treatment of various medical conditions, such as neurological disorders, pain, and addiction.

Wirkmechanismus

The exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the dopamine D3 receptor, this compound may modulate dopamine signaling in these regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can modulate dopamine signaling in the mesolimbic and mesocortical regions of the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, this compound has been shown to have analgesic effects in animal models of pain, which may be mediated by its action on the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, which may make it a useful tool for in vivo studies.
One of the limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer the compound in certain experimental paradigms. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Another potential future direction for research on this compound is its potential as a tool for studying dopamine signaling in the brain. By selectively blocking the dopamine D3 receptor, this compound may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain.
Overall, this compound is a promising compound for scientific research purposes. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it a valuable tool for studying neurological disorders, pain, and addiction. Further research is needed to fully understand its mechanism of action and potential future applications.

Synthesemethoden

The synthesis of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multistep process that includes the use of various chemical reagents and catalysts. The first step involves the reaction of 2-pyridinemethanol with 1,4'-bipiperidine-4-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride. The final step involves the reaction of the reduced intermediate with 2-phenylethyl isocyanate to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the field of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the potential to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Eigenschaften

IUPAC Name

N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O/c30-25(27-15-9-21-6-2-1-3-7-21)22-10-18-29(19-11-22)24-12-16-28(17-13-24)20-23-8-4-5-14-26-23/h1-8,14,22,24H,9-13,15-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHIICIJXAIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.